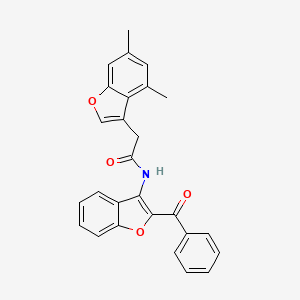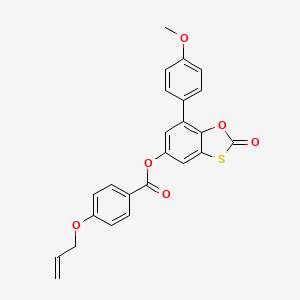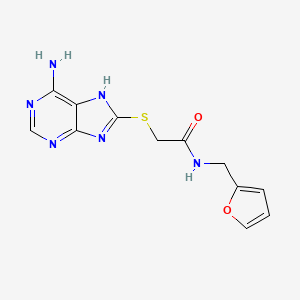![molecular formula C17H18N2OS B11417590 6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11417590.png)
6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzimidazole with 4-methylphenoxyethyl chloride under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzimidazoles, halobenzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-mercaptobenzimidazole
- 4-methylphenoxyethyl chloride
- 6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone
Uniqueness
6-methyl-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
6-methyl-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2OS/c1-12-3-6-14(7-4-12)20-9-10-21-17-18-15-8-5-13(2)11-16(15)19-17/h3-8,11H,9-10H2,1-2H3,(H,18,19) |
InChI Key |
ROOAGIFHHNGODL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B11417512.png)
![N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11417515.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butan-1-one](/img/structure/B11417526.png)
![N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417534.png)
![2-[(3-Methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11417539.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11417541.png)
![7-benzyl-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417548.png)

![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11417562.png)

![N-(4-methoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11417567.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B11417569.png)
![1-(2-chlorophenyl)-4-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417578.png)

